N-(4-methoxybenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
N-(4-methoxybenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core, a methoxybenzyl group, and a carboxamide functionality. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Mechanism of Action
Target of Action
The compound, also known as N-[(4-methoxyphenyl)methyl]-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide, is a multi-target directed ligand (MTDL). It has been rationally designed to have affinity with β-secretase (BACE) , Glycogen Synthase Kinase 3β (GSK3β) , and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .
Mode of Action
The compound interacts with its targets and induces significant changes. It prevents amyloid beta (Aβ) formation through the downregulation of APP and BACE levels in APPswe-expressing cells . Furthermore, it reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
Biochemical Pathways
The compound affects several biochemical pathways. It influences in vivo neurogenesis, oxidative, and inflammatory pathways . The modulation of these pathways contributes to its therapeutic effects.
Result of Action
The compound’s action results in molecular and cellular effects that are beneficial in the context of Alzheimer’s Disease. It prevents the formation of amyloid-beta plaques and reduces tau phosphorylation, two key features of Alzheimer’s Disease pathophysiology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzylamine with a suitable pyrazolopyridine precursor under controlled conditions. The reaction is often facilitated by the use of catalysts and specific solvents to ensure high yield and purity. The reaction conditions may include temperatures ranging from room temperature to reflux conditions, depending on the reactivity of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-methoxybenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxybenzyl)-8-methyl-5,7-dioxo-6,7-dihydro-5H-thiazolo[3,2-c]pyrimidine-2-carboxamide
- 2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridine
Uniqueness
N-(4-methoxybenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its methoxybenzyl group and carboxamide functionality contribute to its potential as a versatile compound in various research applications.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-25-13-18(21(27)23-12-15-8-10-17(29-2)11-9-15)20-19(14-25)22(28)26(24-20)16-6-4-3-5-7-16/h3-11,13-14H,12H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOWLDOFUHQLQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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